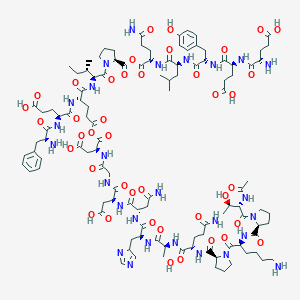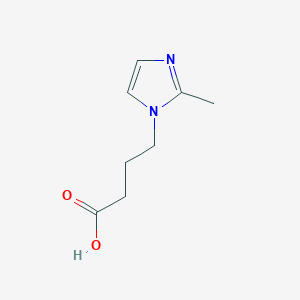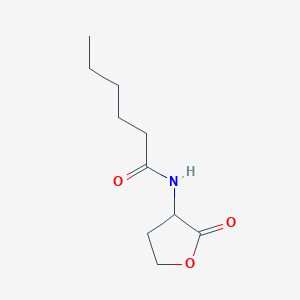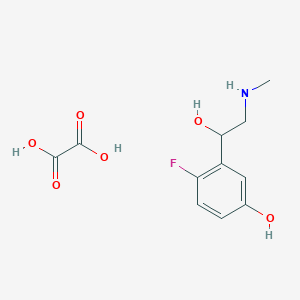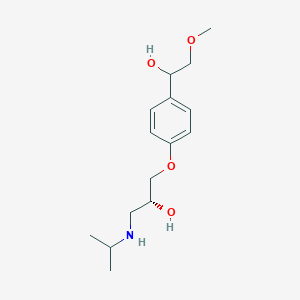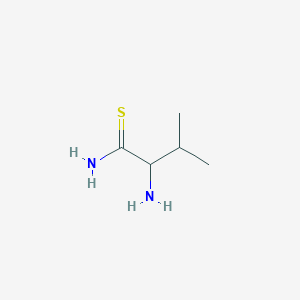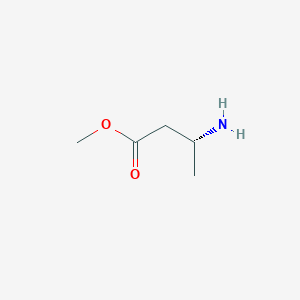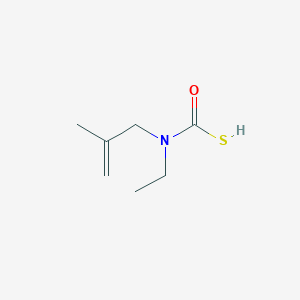
ethyl(2-methylprop-2-enyl)carbamothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-methylprop-2-enyl)carbamothioic S-acid is a chemical compound that is commonly referred to as EPTC. It is a herbicide that is used to control weeds in various crops. EPTC is a member of the thiocarbamate family of herbicides and is commonly used in corn, soybean, and potato production.
Mécanisme D'action
The mechanism of action of EPTC is through inhibition of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme that is involved in the synthesis of fatty acids. By inhibiting ACC, EPTC prevents the synthesis of fatty acids, which leads to the death of the plant.
Biochemical and Physiological Effects:
EPTC has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms if it enters waterways. EPTC is not persistent in soil and is broken down by microorganisms. It has a short half-life and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
EPTC is a widely used herbicide and has been extensively studied for its herbicidal properties. Its use in lab experiments is advantageous as it is readily available and has a well-established synthesis method. However, its use is limited to studies related to herbicidal properties and cannot be used for other applications.
Orientations Futures
For research include the development of new herbicides, the study of the mechanism of action of EPTC, and the use of EPTC in combination with other herbicides.
Méthodes De Synthèse
EPTC is synthesized by reacting 2-methylpropene with carbon disulfide to form 2-methylprop-2-enyl dithiocarbamate. This is then reacted with ethanol to form ethyl(2-methylprop-2-enyl)carbamothioic S-acid. The synthesis method of EPTC is well-established and has been used for many years.
Applications De Recherche Scientifique
EPTC has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in various crops. EPTC has been shown to be effective in controlling annual grasses and broadleaf weeds. Its use has also been studied in non-crop areas such as golf courses and parks.
Propriétés
Numéro CAS |
102450-87-3 |
|---|---|
Nom du produit |
ethyl(2-methylprop-2-enyl)carbamothioic S-acid |
Formule moléculaire |
C7H13NOS |
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
ethyl(2-methylprop-2-enyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H13NOS/c1-4-8(7(9)10)5-6(2)3/h2,4-5H2,1,3H3,(H,9,10) |
Clé InChI |
KUXBWACANJWQAU-UHFFFAOYSA-N |
SMILES |
CCN(CC(=C)C)C(=O)S |
SMILES canonique |
CCN(CC(=C)C)C(=O)S |
Synonymes |
Carbamic acid, ethyl(2-methylallyl)thio- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








